molecular formula C7H14O4S B14315957 1,2-Cyclohexanediol, monomethanesulfonate, trans- CAS No. 113391-96-1

1,2-Cyclohexanediol, monomethanesulfonate, trans-

Cat. No.: B14315957
CAS No.: 113391-96-1
M. Wt: 194.25 g/mol
InChI Key: ZAWFZEFXFJKOLK-RNFRBKRXSA-N
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Description

1,2-Cyclohexanediol, monomethanesulfonate, trans- is an organic compound with the molecular formula C7H14O4S. It is a derivative of 1,2-cyclohexanediol, where one of the hydroxyl groups is substituted with a methanesulfonate group. This compound is known for its stereochemistry, specifically the trans-configuration, which means that the substituents are on opposite sides of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-cyclohexanediol, monomethanesulfonate, trans- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediol, monomethanesulfonate, trans- undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form cyclohexane-1,2-dione.

    Reduction: Reduction reactions can convert it back to 1,2-cyclohexanediol.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexane-1,2-dione.

    Reduction: 1,2-Cyclohexanediol.

    Substitution: Various substituted cyclohexanediol derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Cyclohexanediol, monomethanesulfonate, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-cyclohexanediol, monomethanesulfonate, trans- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Cyclohexanediol, monomethanesulfonate, trans- is unique due to its methanesulfonate group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

113391-96-1

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

[(1R,2R)-2-hydroxycyclohexyl] methanesulfonate

InChI

InChI=1S/C7H14O4S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

ZAWFZEFXFJKOLK-RNFRBKRXSA-N

Isomeric SMILES

CS(=O)(=O)O[C@@H]1CCCC[C@H]1O

Canonical SMILES

CS(=O)(=O)OC1CCCCC1O

Origin of Product

United States

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